5-LO/COX Selectivity Profile
ICI-207968 exhibits approximately 300-fold selectivity for 5-lipoxygenase over cyclooxygenase, measured as the ratio of inhibitory potency against LTB₄ synthesis (5-LO) versus PGE₂ synthesis (COX) [1]. This stands in direct contrast to N2-alkyl-substituted indazolinones, which inhibit both 5-LPO and CO without discrimination, making them functionally non-selective dual inhibitors [2]. The selectivity of ICI-207968 was confirmed pharmacodynamically in vivo: oral doses up to 300 mg/kg did not inhibit PGE₂ synthesis in the rat, whereas LTB₄ suppression (ED₅₀ = 2.5 mg/kg p.o. at 1 h) was readily achieved [1].
| Evidence Dimension | 5-Lipoxygenase versus cyclooxygenase inhibitory selectivity (fold-selectivity) |
|---|---|
| Target Compound Data | ~300-fold selective for 5-LO over COX; no PGE₂ inhibition up to 300 mg/kg p.o. |
| Comparator Or Baseline | N2-alkyl indazolinones: non-selective (inhibit both 5-LPO and CO); N2-benzyl indazolinones: selective for 5-LPO but only weak oral activity |
| Quantified Difference | ICI-207968 is the sole indazolinone combining ~300-fold 5-LO/COX selectivity with potent oral activity (ED₅₀ 2.5 mg/kg p.o. at 1 h), whereas N2-alkyl analogs lack selectivity and N2-benzyl analogs lack oral efficacy |
| Conditions | In vitro: LTB₄ synthesis (5-LO) and PGE₂ synthesis (COX) in A23187-stimulated rat blood. In vivo: oral administration in rat, ex vivo A23187-stimulated LTB₄ release, PGE₂ measurement |
Why This Matters
For studies requiring pathway-specific interrogation of leukotriene biology without confounding COX-derived prostanoid suppression, ICI-207968 provides a selectivity window that no other indazolinone congener replicates.
- [1] Foster SJ, Bruneau P, Walker ER, McMillan RM. 2-Substituted indazolinones: orally active and selective 5-lipoxygenase inhibitors with anti-inflammatory activity. Br J Pharmacol. 1990 Jan;99(1):113-8. doi: 10.1111/j.1476-5381.1990.tb14663.x. PMID: 2110012. View Source
- [2] Bruneau P, Delvare C, Edwards MP, McMillan RM. Indazolinones, a new series of redox-active 5-lipoxygenase inhibitors with built-in selectivity and oral activity. J Med Chem. 1991 Mar;34(3):1028-36. doi: 10.1021/jm00107a023. PMID: 1848292. View Source
